molecular formula C11H14ClNO3 B1487339 Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride CAS No. 2205503-45-1

Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride

Cat. No. B1487339
M. Wt: 243.68 g/mol
InChI Key: FAVPZEGACYCOBG-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride” is likely a complex organic compound. It seems to contain a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an aminomethyl group (-CH2NH2), and a methyl ester group (-COOCH3). The hydrochloride indicates it’s a salt form with a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the aminomethyl group attached to the benzofuran, and the methyl ester group. The exact structure would depend on the positions of these groups on the benzofuran ring .


Chemical Reactions Analysis

As an organic compound, it would be expected to undergo various types of organic reactions. The aminomethyl group could participate in reactions such as alkylation, acylation, and others. The ester group could undergo hydrolysis, reduction, and other reactions typical for esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic applications .

properties

IUPAC Name

methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(4-7)5-9(6-12)15-10;/h2-4,9H,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVPZEGACYCOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride

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